molecular formula C19H21ClN2O2S B14803275 4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide

4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide

Cat. No.: B14803275
M. Wt: 376.9 g/mol
InChI Key: MTGMWZSGDOLOTB-UHFFFAOYSA-N
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Description

4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenylmethylideneamino group and a cyclohexyl group.

Preparation Methods

The synthesis of 4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide typically involves the condensation reaction between 4-chlorobenzaldehyde and N-cyclohexylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of essential biochemical reactions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide can be compared with other similar compounds, such as:

    4-{[(E)-(4-chlorophenyl)methylidene]amino}benzenesulfonamide: This compound lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.

    N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21ClN2O2S

Molecular Weight

376.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C19H21ClN2O2S/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)25(23,24)22-18-4-2-1-3-5-18/h6-14,18,22H,1-5H2

InChI Key

MTGMWZSGDOLOTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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